
Trans-(3R,4R)-4-fluoroazepan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-(3R,4R)-4-fluoroazepan-3-ol is a chiral compound with significant interest in the field of organic chemistry. This compound features a seven-membered azepane ring with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-(3R,4R)-4-fluoroazepan-3-ol can be achieved through various synthetic routes. One common method involves the enantiospecific synthesis via the Staudinger [2+2] cycloaddition reaction. This reaction typically involves the use of chiral ketenes and imines under controlled conditions to yield the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of microwave-induced reactions to enhance reaction rates and yields. The sterically hindered polyaromatic substituents at the N1 position in the imines play a significant role in directing the cycloaddition reaction to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Trans-(3R,4R)-4-fluoroazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles like NaN3 (Sodium azide) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can result in azide derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-(3R,4R)-4-fluoroazepan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-(3R,4R)-4-fluoroazepan-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The presence of the fluorine atom and hydroxyl group allows for specific binding interactions, which can modulate the activity of target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Trans-(3R,4R)-4-fluoroazepan-3-ol can be compared with other similar compounds, such as:
Trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine: Known for its opioid receptor antagonist properties.
Trans-(3R,4R)-3-acetoxy-4-aryl-1-(chrysen-6-yl)azetidin-2-ones: Used in the synthesis of β-lactam antibiotics.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C6H12FNO |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
(3R,4R)-4-fluoroazepan-3-ol |
InChI |
InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
ITQAIPLTHRXFQD-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](CNC1)O)F |
Kanonische SMILES |
C1CC(C(CNC1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


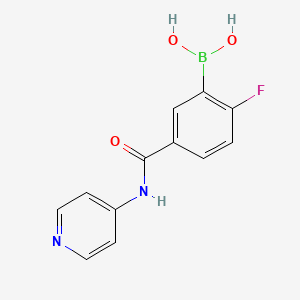
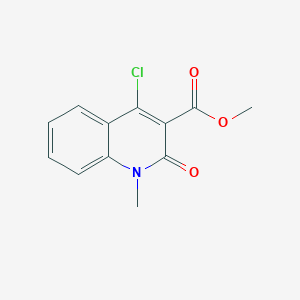
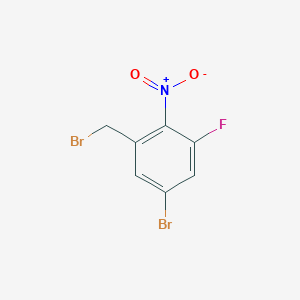
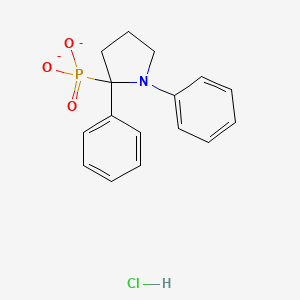
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)

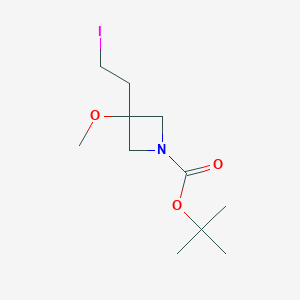
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
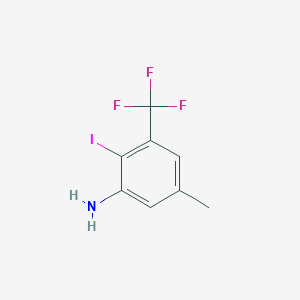

![1-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12852033.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)
